molecular formula C10H13N B1347358 N-(2-methylprop-2-enyl)aniline CAS No. 22774-81-8

N-(2-methylprop-2-enyl)aniline

Cat. No.: B1347358
CAS No.: 22774-81-8
M. Wt: 147.22 g/mol
InChI Key: JCBGGIHYIHYKEX-UHFFFAOYSA-N
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Description

N-(2-methylprop-2-enyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a 2-methylallyl group attached to the nitrogen atom of an aniline molecule. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylprop-2-enyl)aniline can be achieved through the monoallylation of aniline. One efficient method involves the use of reusable zirconium dioxide supported tungsten oxide solid catalyst. This process enables the continuous selective flow synthesis of this compound with high selectivity and yield . The reaction typically involves the use of allyl alcohol as the allyl source, which forms water as the only byproduct through dehydrative monoallylation .

Industrial Production Methods

Industrial production methods for this compound often involve similar catalytic processes, utilizing robust and reusable catalysts to ensure high efficiency and sustainability. The use of homogeneous metal complex catalysts is common, although the use of soluble catalysts can sometimes lead to product contamination .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylprop-2-enyl)aniline undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in the formation of amines or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of different derivatives of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as nitroso, nitro, and substituted anilines. These products have significant applications in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

N-(2-methylprop-2-enyl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methylprop-2-enyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methylprop-2-enyl)aniline include other N-allyl anilines, such as N-allyl aniline and N-methylallyl aniline . These compounds share similar structural features and chemical properties.

Uniqueness

This compound is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and other fine chemicals .

Properties

IUPAC Name

N-(2-methylprop-2-enyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBGGIHYIHYKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945453
Record name N-(2-Methylprop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22774-81-8
Record name NSC75868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methylprop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHALLYLANILINE
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